molecular formula C12H16ClNO4S B5780296 Methyl 4-chloro-3-(diethylsulfamoyl)benzoate

Methyl 4-chloro-3-(diethylsulfamoyl)benzoate

Cat. No.: B5780296
M. Wt: 305.78 g/mol
InChI Key: RBBVLSXRMDOLEN-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(diethylsulfamoyl)benzoate is an organic compound with the molecular formula C12H16ClNO4S It is a derivative of benzoic acid, featuring a chloro group and a diethylsulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-(diethylsulfamoyl)benzoate typically involves the esterification of 4-chloro-3-(diethylsulfamoyl)benzoic acid. The reaction is carried out in the presence of methanol and a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3-(diethylsulfamoyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to remove the chloro group or the ester group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as 4-amino-3-(diethylsulfamoyl)benzoate.

    Hydrolysis: 4-chloro-3-(diethylsulfamoyl)benzoic acid.

    Reduction: Methyl 4-chloro-3-(diethylsulfamoyl)benzyl alcohol.

Scientific Research Applications

Methyl 4-chloro-3-(diethylsulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in molecular dynamics simulations and drug design.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(diethylsulfamoyl)benzoate involves its interaction with specific molecular targets. The chloro and diethylsulfamoyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

  • Methyl 4-chloro-3-(chlorosulfonyl)benzoate
  • 4-chloro-3-(diethylsulfamoyl)benzoic acid
  • 4-chloro-3-(diethylsulfamoyl)benzyl alcohol

Comparison: Methyl 4-chloro-3-(diethylsulfamoyl)benzoate is unique due to the presence of both chloro and diethylsulfamoyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-chloro-3-(diethylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-4-14(5-2)19(16,17)11-8-9(12(15)18-3)6-7-10(11)13/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBVLSXRMDOLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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